Blue flavin

CAS No.: 86189-63-1

Cat. No.: VC1648468

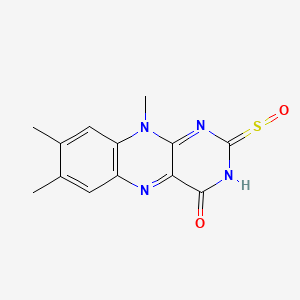

Molecular Formula: C13H12N4O2S

Molecular Weight: 288.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86189-63-1 |

|---|---|

| Molecular Formula | C13H12N4O2S |

| Molecular Weight | 288.33 g/mol |

| IUPAC Name | 7,8,10-trimethyl-2-sulfinylbenzo[g]pteridin-4-one |

| Standard InChI | InChI=1S/C13H12N4O2S/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(15-11)20-19/h4-5H,1-3H3,(H,16,18) |

| Standard InChI Key | IXYGPUFAQIGWQJ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=S=O)NC(=O)C3=N2)C |

| Canonical SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=S=O)NC(=O)C3=N2)C |

Introduction

Chemical Structure and Properties of Blue Flavin

Structural Basis

The fundamental structure of all flavins is based on the benzo[g]pteridine ring system . Biologically relevant flavins such as riboflavin, FMN, and FAD are derivatives of the isoalloxazine tautomer rather than the alloxazine form . The isoalloxazine structure consists of a tricyclic ring system with specific electron-accepting and electron-donating regions that facilitate its participation in redox reactions.

The blue flavin state specifically arises when the isoalloxazine ring accepts a single electron and a proton, forming the neutral semiquinone radical. This process modifies the electron distribution across the ring system, resulting in altered spectroscopic properties and the characteristic blue color .

Redox Properties

The flavin molecule possesses remarkable versatility in its redox behavior. It can undergo stepwise reduction, first accepting a single electron to form the semiquinone radical, followed by acceptance of a second electron to achieve the fully reduced state. The standard reduction potential for the flavin/semiquinone couple is significantly different from that of the semiquinone/fully reduced couple, enabling flavins to participate in a wide range of biochemical reactions .

The blue neutral semiquinone form has a pKa value of approximately 8.5 in non-enzyme-bound systems. Protonation of the N5 atom plays a crucial role in the formation of this blue species from the red radical anion .

Spectroscopic Characteristics of Blue Flavin

The different redox and protonation states of flavins exhibit distinctive spectroscopic properties, making them readily identifiable through various spectroscopic techniques.

Absorption Spectrum

The blue flavin (neutral semiquinone) displays a characteristic strong absorption band at approximately 570 nm, which accounts for its blue appearance . In contrast, the oxidized flavin appears yellow with absorption maxima around 450 nm, while the red radical anion exhibits strong absorption at approximately 370 nm .

Table 1: Spectroscopic Properties of Different Flavin States

| Flavin State | Color | Major Absorption Maxima (nm) | Formation Conditions |

|---|---|---|---|

| Oxidized (Flox) | Yellow | ~450 | Native state in aerobic conditions |

| Radical Anion (Fl- −) | Red | ~370 | Single electron reduction |

| Neutral Semiquinone (FlH- ) [Blue Flavin] | Blue | ~570 | Single electron reduction + protonation (pKa ~8.5) |

| Fully Reduced (FlredH2) | Colorless | Below 400 | Two-electron reduction |

These distinct spectroscopic signatures have been instrumental in studying flavin-dependent processes and have provided valuable insights into the mechanisms of flavin-containing enzymes and photoreceptors .

Formation Mechanisms of Blue Flavin

Chemical Reduction

The blue flavin state can be generated through controlled chemical reduction of oxidized flavins. When an oxidized flavin accepts a single electron, it initially forms the red anionic radical (Fl- −). Subsequent protonation at the N5 position, particularly at physiological pH values, leads to the formation of the blue neutral semiquinone (FlH- ) .

Photoreduction

Flavins are also susceptible to photoreduction, a light-induced process that can lead to the formation of the semiquinone state. Both free and protein-bound flavins can undergo photoreduction mediated by various organic compounds, including amino acids, carboxylic acids, and amines . This property is particularly significant in the context of photoreceptor proteins that use flavins as their chromophores.

Enzymatic Formation

Certain flavoenzymes can stabilize the blue flavin state during catalytic cycles. In these enzymes, the protein environment is specifically tuned to modulate the redox properties of the flavin cofactor, allowing for the stabilization of the semiquinone state when required for catalysis .

Blue Flavin in Biological Systems

Flavoenzymes

Many flavoenzymes utilize the ability of flavins to form stable semiquinone radicals during catalysis. The blue neutral semiquinone can serve as an intermediate in single-electron transfer processes or as a reactive species in certain enzyme-catalyzed reactions .

Electron Transfer Chains

In biological electron transfer chains, flavins often function as electron carriers that can mediate between two-electron and one-electron transfer processes. The ability to form stable semiquinone states, including the blue flavin, is crucial for this bridging function .

Blue Light Photoreceptors

Blue flavin plays a particularly significant role in photoreceptor proteins that sense and respond to blue light. These photoreceptors use flavin chromophores to convert light energy into biological signals through photochemical reactions that often involve the formation of radical species .

Blue Flavin in Photoreceptor Proteins

BLUF Domains

Blue Light Using Flavin (BLUF) domains represent a class of photoreceptor proteins critical for light-activated biological processes across various organisms . These domains bind FAD as their chromophore and undergo a photocycle that involves electron and proton transfer processes upon blue light absorption.

Studies on the Slr1694 BLUF photoreceptor have revealed that photoexcitation of the flavin induces a proton-coupled electron transfer (PCET) process . This process involves the transfer of an electron from a conserved tyrosine residue (Tyr8) to the flavin, followed by proton transfer through an intervening glutamine residue (Gln50). These transfers result in the temporary formation of radical species that trigger conformational changes in the protein .

The exact mechanism of signaling in BLUF domains remains an active area of research, but current evidence suggests that light absorption leads to reorganization of the hydrogen bond network in the flavin-binding pocket, which propagates to cause structural changes that affect downstream signaling partners .

LOV Domains

Light, Oxygen, and Voltage (LOV) domains represent another major class of flavin-based blue light photoreceptors. These domains are found in various plants, fungi, and bacteria, and typically bind FMN as their chromophore .

Unlike BLUF domains, LOV domains undergo a photocycle that involves the formation of a covalent bond between the flavin and a conserved cysteine residue upon light absorption. This adduct formation leads to structural changes that propagate through the protein to affect downstream signaling components .

The photocycle of LOV domains also exploits the photophysical properties of flavins, including their ability to form excited states and radical intermediates upon light absorption .

Table 2: Comparison of Major Flavin-Based Blue Light Photoreceptors

| Photoreceptor Type | Flavin Cofactor | Primary Photochemical Mechanism | Key Structural Features | Representative Biological Functions |

|---|---|---|---|---|

| BLUF Domains | FAD | Proton-coupled electron transfer | α/β fold with conserved glutamine and tyrosine residues | Photoadaptation, gene regulation, phototaxis |

| LOV Domains | FMN | Covalent adduct formation with conserved cysteine | PAS domain fold | Phototropism, circadian rhythm regulation, stress responses |

| Cryptochromes | FAD | Photoreduction via electron transfer | Photolyase-like structure with antenna chromophores | Circadian rhythm entrainment, magnetoreception |

Research Methodologies in Blue Flavin Studies

Spectroscopic Analysis

The distinctive spectroscopic properties of blue flavin have facilitated its study through various spectroscopic techniques. Absorption spectroscopy, fluorescence spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy have been particularly valuable in characterizing the formation and properties of the blue flavin state .

In the study of BLUF domains, researchers have used time-resolved spectroscopy to track the formation and decay of transient radical species during the photocycle. These techniques have revealed that photoexcitation leads to rapid electron transfer (within picoseconds) followed by proton transfer and subsequent structural rearrangements .

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Advanced computational methods have provided valuable insights into the electronic structure and reactivity of blue flavin. QM/MM simulations have been particularly important in elucidating the mechanisms of photoinduced PCET in flavin-based photoreceptors .

Applications and Future Perspectives

Optogenetics

The photophysical properties of flavin-based blue light sensors have made them valuable tools in optogenetics, where light is used to control cellular activities with high spatial and temporal precision. BLUF domains, in particular, are promising candidates for optogenetic applications due to their modular nature and long-range signaling capabilities .

Biosensors and Biotechnology

The unique properties of blue flavin and flavin-based photoreceptors have been exploited in the development of biosensors and other biotechnological applications. These include light-controlled gene expression systems, optogenetic tools for controlling cellular processes, and biosensors for detecting various analytes .

Future Research Directions

Future research on blue flavin is likely to focus on several key areas:

-

Further elucidation of the mechanisms of flavin-based photoreceptors, particularly the structural changes that translate photochemical reactions into biological signals.

-

Development of improved optogenetic tools based on flavin photoreceptors for applications in neuroscience and cell biology.

-

Exploration of the role of flavin radicals in enzymatic catalysis and electron transfer processes.

-

Investigation of the properties and applications of synthetic flavin analogs with modified redox and photophysical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume